molecular formula C15H20BrFO4 B8153402 tert-Butyl 2-(3-(4-bromo-3-fluorophenoxy)propoxy)acetate

tert-Butyl 2-(3-(4-bromo-3-fluorophenoxy)propoxy)acetate

Cat. No.: B8153402
M. Wt: 363.22 g/mol
InChI Key: FXMZMNOEVJUAQI-UHFFFAOYSA-N
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Description

tert-Butyl 2-(3-(4-bromo-3-fluorophenoxy)propoxy)acetate: is an organic compound that features a tert-butyl ester group, a bromo-fluorophenoxy moiety, and a propoxy linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(3-(4-bromo-3-fluorophenoxy)propoxy)acetate typically involves the reaction of 4-bromo-3-fluorophenol with 3-chloropropyl acetate under basic conditions to form the intermediate 3-(4-bromo-3-fluorophenoxy)propyl acetate. This intermediate is then reacted with tert-butyl bromoacetate in the presence of a base such as potassium carbonate to yield the final product.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromo group in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The phenoxy moiety can participate in oxidation and reduction reactions, altering the oxidation state of the aromatic ring.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. Conditions typically involve polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Ester Hydrolysis: Acidic conditions might involve hydrochloric acid, while basic conditions could use sodium hydroxide.

Major Products:

    Substitution Reactions: Products depend on the nucleophile used, such as azido derivatives or thiocyanate derivatives.

    Oxidation and Reduction: Products include various oxidized or reduced forms of the aromatic ring.

    Ester Hydrolysis: The major products are the corresponding carboxylic acid and tert-butyl alcohol.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in studies involving esterification and nucleophilic substitution reactions.

Biology and Medicine:

  • Potential applications in drug development due to its ability to undergo various chemical transformations.
  • Studied for its interactions with biological molecules and potential as a pharmacophore.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Investigated for its role in the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(3-(4-bromo-3-fluorophenoxy)propoxy)acetate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromo and fluoro substituents on the phenoxy ring can influence the electronic properties of the compound, making it a versatile intermediate in organic synthesis. The ester group can undergo hydrolysis, providing a pathway for the release of active carboxylic acids in biological systems.

Comparison with Similar Compounds

  • tert-Butyl 2-(3-(4-chloro-3-fluorophenoxy)propoxy)acetate
  • tert-Butyl 2-(3-(4-bromo-2-fluorophenoxy)propoxy)acetate
  • tert-Butyl 2-(3-(4-bromo-3-chlorophenoxy)propoxy)acetate

Comparison:

  • Structural Differences: The position and type of halogen substituents on the phenoxy ring can significantly affect the reactivity and properties of the compound.
  • Reactivity: Compounds with different halogen substituents may exhibit varying reactivity in nucleophilic substitution and other reactions.
  • Applications: While similar compounds may be used in analogous applications, the specific halogen substituents can influence their suitability for particular reactions or biological activities.

This detailed article provides a comprehensive overview of tert-Butyl 2-(3-(4-bromo-3-fluorophenoxy)propoxy)acetate, covering its preparation, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

tert-butyl 2-[3-(4-bromo-3-fluorophenoxy)propoxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrFO4/c1-15(2,3)21-14(18)10-19-7-4-8-20-11-5-6-12(16)13(17)9-11/h5-6,9H,4,7-8,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXMZMNOEVJUAQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCCOC1=CC(=C(C=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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